Diethyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
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Overview
Description
Diethyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound with a molecular formula of C23H23N3O4S2 . This compound is characterized by its unique spiro structure, which includes both sulfur and nitrogen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-dicarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include diethyl malonate, phenylhydrazine, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain the integrity of the spiro structure and prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Diethyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Diethyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of sulfur and nitrogen atoms in the spiro structure allows for unique interactions with biological molecules, contributing to its observed biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds with sulfur and nitrogen atoms, such as:
- Diethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
- 3,7-diethyl 1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
Uniqueness
What sets Diethyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate apart is its specific arrangement of functional groups and the presence of both sulfur and nitrogen atoms in the spiro structure. This unique combination allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H23N3O4S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
diethyl 8-methyl-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate |
InChI |
InChI=1S/C23H23N3O4S2/c1-4-29-21(27)19-16(3)25(17-12-8-6-9-13-17)23(31-19)26(18-14-10-7-11-15-18)24-20(32-23)22(28)30-5-2/h6-15H,4-5H2,1-3H3 |
InChI Key |
LFTRYZDRCLILES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OCC)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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